Alloaureothin

Stereochemistry Structural elucidation Natural product isolation

Alloaureothin (CAS 2825-00-5, C₂₂H₂₃NO₆, MW 397.4) is a naturally occurring polypropionate belonging to the nitrophenyl‑γ‑pyrone family of polyketide metabolites. It is the 11‑cis stereoisomer of aureothin, distinguished solely by the geometry of the exocyclic double bond at C‑11.

Molecular Formula C22H23NO6
Molecular Weight 397.4 g/mol
Cat. No. B1255800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlloaureothin
Synonymsalloaureothin
aureothin
mycolutein
Molecular FormulaC22H23NO6
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESCC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)CO2
InChIInChI=1S/C22H23NO6/c1-13(9-16-5-7-18(8-6-16)23(25)26)10-17-11-19(28-12-17)21-14(2)20(24)15(3)22(27-4)29-21/h5-10,19H,11-12H2,1-4H3/b13-9-,17-10-/t19-/m1/s1
InChIKeyGQKXCBCSVYJUMI-WTEJLRIGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alloaureothin – Compound Class and Core Characteristics for Sourcing Decisions


Alloaureothin (CAS 2825-00-5, C₂₂H₂₃NO₆, MW 397.4) is a naturally occurring polypropionate belonging to the nitrophenyl‑γ‑pyrone family of polyketide metabolites. It is the 11‑cis stereoisomer of aureothin, distinguished solely by the geometry of the exocyclic double bond at C‑11 [1]. First isolated from Streptomyces sp. MM23 in 2007, alloaureothin is one of five structurally characterized members of this class – alongside aureothin, spectinabilin, luteoreticulin, and luteothin – all of which share a rare nitroaryl moiety, a chiral tetrahydrofuran ring, and an O‑methylated pyrone core [2]. Because the class exhibits pronounced structure‑dependent bioactivity profiles, researchers and industrial procurers must differentiate among these close analogs when selecting a specific compound for assay or application [3].

Why Alloaureothin Cannot Be Interchanged with Aureothin or Other Nitrophenyl‑γ‑Pyrones


Although alloaureothin shares the identical molecular formula and core scaffold with aureothin, the single stereochemical inversion at C‑11 yields distinct pharmacodynamic outcomes that preclude generic substitution [1]. In a direct larvicidal head‑to‑head assay, aureothin was approximately 2‑fold more potent than alloaureothin against Aedes aegypti (LC₅₀ 1.5 vs 3.1 ppm at 24 h), demonstrating that even a subtle change in double‑bond geometry translates into a measurable potency shift [2]. Conversely, the fully reduced furan analog deoxyaureothin is completely inactive in the same assay, underscoring that both the oxidation state and the stereochemistry of the tetrahydrofuran region are critical activity determinants [2]. Within the broader nitrophenyl‑γ‑pyrone family, spectinabilin – which differs in polyketide backbone length – displays a divergent bioactivity spectrum (e.g., LC₅₀ 0.84 µg/mL against Bursaphelenchus xylophilus) that further reinforces the principle that in‑class compounds are not functionally interchangeable [3]. These data highlight why a procurement specification must name the exact compound rather than a generic class reference.

Quantitative Differentiation Evidence for Alloaureothin Relative to Closest Analogs


Stereochemical Identity: Alloaureothin Is the 11‑cis Isomer, Not the 11‑trans Aureothin

Alloaureothin is unambiguously distinguished from aureothin by the geometry of the C‑11 double bond. The 11‑cis configuration in alloaureothin versus the 11‑trans configuration in aureothin was established by 1D and 2D NMR spectroscopic analysis and is reflected in the SMILES notation (CC(\C=C2(C[C@H](C1(OC(OC)=C(C)C(C(/C)=1)=O))OC2))=\C\3(\C=C/C(/[N+](=O)[O-])=C\C=3)) [1]. This stereochemical difference is the only structural distinction between the two compounds, which share the identical molecular formula C₂₂H₂₃NO₆ [2]. Despite this subtle difference, the two isomers yield different solid‑state appearances (yellow amorphous solid for alloaureothin vs. yellow prism for aureothin), consistent with altered crystal‑packing interactions [2].

Stereochemistry Structural elucidation Natural product isolation

Larvicidal Activity Against Aedes aegypti: Quantitative Potency Comparison of Aureothin vs. Alloaureothin

In a direct comparative bioassay, the larvicidal activity of purified aureothin and alloaureothin was evaluated against Aedes aegypti larvae. Alloaureothin exhibited an LC₅₀ of 3.1 ppm at 24 h post‑treatment, whereas aureothin showed an LC₅₀ of 1.5 ppm under identical conditions, representing an approximately 2.1‑fold higher potency for aureothin [1]. At 48 h post‑treatment, the LC₅₀ values shifted to 7.4 ppm for alloaureothin and 3.8 ppm for aureothin, maintaining the same 1.9‑fold differential [1]. Critically, deoxyaureothin – the furan‑reduced analog – displayed no larvicidal activity at any concentration, confirming that the tetrahydrofuran oxidation state is essential for activity in this class [1].

Larvicide Vector control Aedes aegypti

Cytotoxicity Against Human Fibrosarcoma HT1080 Cells: IC₅₀ of 30 µM

Alloaureothin was tested for growth inhibitory activity against human fibrosarcoma HT1080 cells and demonstrated an IC₅₀ of 30 µM [1]. This value was reported in the original isolation paper without a direct head‑to‑head comparator under the same experimental conditions. For context, spectinabilin – a structurally distinct nitrophenyl‑γ‑pyrone with a longer polyketide backbone – has been reported to exhibit cytotoxicity against five human cancer cell lines with IC₅₀ values ranging from 18.7 ± 3.1 to 34.6 ± 4.7 µM [2], placing alloaureothin's HT1080 activity at the upper end of this inter‑class reference range. Notably, the biosynthetically engineered aureothin analogue library described by Werneburg et al. (2010) demonstrated that modifications to the aryl residue, pyrone ring, and oxygenated backbone can yield derivatives with reduced general cytotoxicity yet improved antiproliferative selectivity, reinforcing that alloaureothin's specific stereochemistry may similarly modulate its cytotoxicity–selectivity balance [3].

Cytotoxicity Cancer cell line HT1080

Nematicidal Activity Against Pine Wood Nematode (Bursaphelenchus xylophilus): Comparative Efficacy Assessment

Both alloaureothin and aureothin were identified as the two highly active nematicidal components isolated from the endophytic bacterium Streptomyces sp. AE170020 [1]. The compounds suppressed growth, reproduction, and behavior of Bursaphelenchus xylophilus in vitro, and the crude extract of the producing strain effectively suppressed pine wilt disease development in 4‑year‑old Pinus densiflora in pot experiments [1]. While the published study does not report separate LC₅₀ values for each pure compound, the paper explicitly notes that both compounds were tested across concentration ranges (e.g., 0.05–4.00 µg/mL for J2 stage, 0.25–10.00 µg/mL for J3 and J4/adult stages) and that mortality was recorded at 24 h [1]. For cross‑class reference, spectinabilin showed an LC₅₀ of 0.84 µg/mL against B. xylophilus in a separate study [2].

Nematicide Pine wilt disease Bursaphelenchus xylophilus

Tetrahydrofuran Ring Stereochemistry as a Determinant of Bioactivity Selectivity in Aureothin‑Class Compounds

A systematic structure–activity relationship study of fifteen aureothin analogues demonstrated that the tetrahydrofuran (THF) ring is crucial for the remarkably selective antifungal activity of this compound class against certain pathogenic fungi [1]. Modifications to the THF ring, including its reduction or stereochemical alteration, profoundly affected bioactivity profiles. Alloaureothin, bearing the 11‑cis configured THF‑containing side chain, represents a naturally occurring stereochemical variant of this pharmacophoric element. In the broader analogue library, compounds retaining an intact THF ring with specific substitution patterns showed up to 6‑fold selectivity for fungal cells over mammalian cells (selectivity index calculated from IC₅₀ ratios against various Candida species vs. HeLa cells), whereas compounds with altered THF motifs lost this selectivity [1]. This class‑level SAR establishes that the precise stereochemistry of the THF region – the feature that distinguishes alloaureothin from aureothin – is a critical determinant of target‑organism selectivity.

Structure-activity relationship Tetrahydrofuran Antifungal selectivity

Physicochemical Property Comparison: Alloaureothin vs. Aureothin

Despite sharing an identical molecular formula (C₂₂H₂₃NO₆), molecular weight (397.4 Da), and calculated Log P (~3.6), alloaureothin and aureothin exhibit different solid‑state morphologies: alloaureothin is obtained as a yellow amorphous solid, whereas aureothin crystallizes as yellow prisms [1]. This difference, though qualitative, is a reproducible distinguishing feature for identity verification during procurement. Both compounds yield identical [M+H]⁺ ions at m/z 398.4 in LC‑MS analysis, confirming that mass spectrometry alone cannot discriminate between the two stereoisomers; NMR or chiral chromatographic methods are required [1].

Physicochemical properties Solid-state characterization Quality control

Specific Research and Industrial Application Scenarios for Alloaureothin


Stereochemistry–Activity Relationship (SAR) Studies on Nitrophenyl‑γ‑Pyrone Natural Products

Alloaureothin serves as the essential 11‑cis comparator for SAR studies of the aureothin scaffold. Because aureothin (11‑trans) and alloaureothin (11‑cis) differ only in C‑11 double‑bond geometry, parallel testing of both isomers enables precise attribution of potency or selectivity changes solely to this stereochemical feature [1]. This approach was exemplified in the larvicidal study where the two isomers showed a 2‑fold potency differential, demonstrating that the C‑11 geometry directly modulates target‑site engagement [2]. Researchers building focused libraries of nitrophenyl‑γ‑pyrones should include alloaureothin as a stereochemical probe to map the conformational requirements of the THF‑containing side chain for antifungal, nematicidal, or antiproliferative activities.

Nematicide Discovery Programs Targeting Pine Wood Nematode (Bursaphelenchus xylophilus)

Alloaureothin has been validated as one of two highly active nematicidal principles isolated from endophytic Streptomyces sp. AE170020, with demonstrated suppression of growth, reproduction, and locomotion behavior in B. xylophilus [1]. In vivo pot experiments confirmed that AE170020 extracts containing both aureothin and alloaureothin effectively suppressed pine wilt disease development in 4‑year‑old Pinus densiflora [1]. For industrial nematicide development, alloaureothin should be procured alongside aureothin to enable comparative evaluation of stereochemistry‑dependent efficacy, formulation stability, and environmental safety profiles. The compound's activity against the quarantine pest B. xylophilus positions it as a candidate for environmentally benign bionematicide development.

Larvicide Screening Cascades for Aedes aegypti Vector Control

Alloaureothin has demonstrated quantifiable larvicidal activity against Aedes aegypti with an LC₅₀ of 3.1 ppm at 24 h [1]. While aureothin is approximately 2‑fold more potent in this assay, alloaureothin provides a structurally defined alternative for probing stereochemistry‑driven selectivity versus non‑target organisms. The complete inactivity of deoxyaureothin in the same assay further contextualizes alloaureothin's value: it retains the intact THF ring essential for bioactivity while offering a potency profile distinct from that of aureothin [1]. Procurement for larvicide screening should specify alloaureothin when the goal is to explore the activity landscape of natural polypropionate stereoisomers against mosquito vectors.

Cytotoxicity Benchmarking in Human Fibrosarcoma and Cancer Cell Line Panels

Alloaureothin's reported IC₅₀ of 30 µM against HT1080 human fibrosarcoma cells provides a defined starting point for cytotoxicity benchmarking [1]. Although not the most potent member of the nitrophenyl‑γ‑pyrone class, alloaureothin's moderate activity, combined with its unique stereochemistry, makes it a suitable reference compound for evaluating the impact of C‑11 geometry on cancer cell growth inhibition. The compound can be integrated into broader cancer cell line panels to assess whether the 11‑cis configuration confers any cell‑type selectivity advantages relative to the 11‑trans aureothin or other class members such as spectinabilin, which shows IC₅₀ values ranging from 18.7 to 34.6 µM across five human cancer cell lines [2].

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